3-(1H-Benzo[d]imidazol-2-yl)propiolic acid 3-(1H-Benzo[d]imidazol-2-yl)propiolic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17193808
InChI: InChI=1S/C10H6N2O2/c13-10(14)6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,(H,11,12)(H,13,14)
SMILES:
Molecular Formula: C10H6N2O2
Molecular Weight: 186.17 g/mol

3-(1H-Benzo[d]imidazol-2-yl)propiolic acid

CAS No.:

Cat. No.: VC17193808

Molecular Formula: C10H6N2O2

Molecular Weight: 186.17 g/mol

* For research use only. Not for human or veterinary use.

3-(1H-Benzo[d]imidazol-2-yl)propiolic acid -

Specification

Molecular Formula C10H6N2O2
Molecular Weight 186.17 g/mol
IUPAC Name 3-(1H-benzimidazol-2-yl)prop-2-ynoic acid
Standard InChI InChI=1S/C10H6N2O2/c13-10(14)6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,(H,11,12)(H,13,14)
Standard InChI Key YHRXIDLZYQYLFI-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)NC(=N2)C#CC(=O)O

Introduction

Structural and Nomenclature Insights

The IUPAC name 3-(1H-Benzo[d]imidazol-2-yl)propiolic acid denotes a benzoimidazole core (a bicyclic system comprising fused benzene and imidazole rings) substituted at the 2-position with a propiolic acid group (HC≡C–COOH). Key features include:

  • Benzoimidazole scaffold: Known for hydrogen-bonding capabilities due to its NH group and aromatic π-system .

  • Propiolic acid substituent: The terminal alkyne and carboxylic acid groups confer dual reactivity, enabling click chemistry modifications and salt formation.

Comparative molecular data for analogous compounds are summarized below:

Property3-(1H-Benzo[d]imidazol-2-yl)propiolic Acid (Hypothetical)3-(1H-Benzo[d]imidazol-2-yl)-2,3-dihydroxypropanoic Acid 3-(7-Chloro-1-methyl-1H-benzoimidazol-2-yl)-propionic Acid
Molecular FormulaC11H8N2O2C10H10N2O4C11H11ClN2O2
Molecular Weight (g/mol)200.20222.20238.67
Key Functional GroupsAlkyne, carboxylic acidDiol, carboxylic acidChloro, methyl, carboxylic acid

Synthetic Pathways and Reactivity

While no direct synthesis of 3-(1H-Benzo[d]imidazol-2-yl)propiolic acid has been reported, plausible routes can be inferred from related methodologies:

Benzoimidazole Ring Formation

The benzoimidazole core is typically synthesized via cyclization of o-phenylenediamine derivatives with carboxylic acids or carbonyl equivalents . For example, the reaction of 4-(methylamino)-3-nitrobenzoic acid with ethyl 3-(pyridin-2-ylamino)propanoate under reductive conditions (Fe–acetic acid) yields intermediates critical for benzoimidazole formation .

Physicochemical Properties

Predicted properties based on structural analogs include:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) due to the carboxylic acid group, with limited aqueous solubility at neutral pH.

  • Acidity: The carboxylic acid (pKa ≈ 4.5) and imidazole NH (pKa ≈ 12.5) govern pH-dependent behavior.

  • Stability: Susceptibility to alkyne oxidation under acidic or oxidative conditions, necessitating inert storage environments.

Applications in Materials Science

The alkyne group’s click chemistry compatibility enables applications in:

  • Polymer functionalization: Covalent attachment to azide-containing polymers for smart materials.

  • Metal-organic frameworks (MOFs): As a linker for constructing porous materials with tailored catalytic sites.

Challenges and Future Directions

Current limitations include the absence of direct synthetic protocols and biological data for 3-(1H-Benzo[d]imidazol-2-yl)propiolic acid. Prioritized research areas should encompass:

  • Synthetic optimization: Developing high-yield, scalable routes using methodologies from patent literature .

  • Biological profiling: Screening for NLRP3 inhibition, antimicrobial efficacy, and cytotoxicity.

  • Computational modeling: Docking studies to predict binding affinities toward inflammatory targets .

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